molecular formula C48H73ClN2O6 B607810 GSK2838232 CAS No. 1443460-91-0

GSK2838232

Numéro de catalogue: B607810
Numéro CAS: 1443460-91-0
Poids moléculaire: 809.6 g/mol
Clé InChI: MEOWKUXNVNJAMY-PZFKGGKESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GSK2838232 est un nouvel inhibiteur de maturation de deuxième génération développé pour le traitement de l'infection par le virus de l'immunodéficience humaine de type 1 (VIH-1). Il fonctionne en bloquant le clivage protéolytique de la protéine Gag du VIH-1 à la jonction de la capside et du peptide espaceur 1, rendant les virions nouvellement formés non infectieux .

Applications De Recherche Scientifique

Antiviral Efficacy Against HIV-1

GSK2838232 has shown significant antiviral activity against various strains of HIV-1. In a Phase IIa clinical trial, participants receiving this compound exhibited a reduction in viral load, with mean maximum declines in HIV-1 RNA log10 copies/mL observed at different dosing levels. The results indicated that higher doses led to greater reductions in viral load, supporting its potential as part of combination antiretroviral therapy .

Resistance Studies

Research has highlighted the differential susceptibility of HIV strains to this compound. While it is highly effective against a broad range of HIV-1 isolates, studies have shown that HIV-2 and simian immunodeficiency virus (SIV) are intrinsically resistant to this compound. This resistance is attributed to specific mutations in the CA/SP1 junction of the viral protein, which can be modified to restore susceptibility .

Pharmacokinetics and Safety Profile

This compound has been evaluated for its pharmacokinetics and safety in multiple studies. Results demonstrate that the compound is well-tolerated with a favorable pharmacokinetic profile, exhibiting dose-proportional increases in exposure with repeated dosing. The half-life ranges from approximately 16.3 to 19.2 hours, allowing for once-daily administration .

Formulation Development

Research into the formulation of this compound has focused on optimizing its delivery for enhanced bioavailability. Studies have compared tablet and capsule formulations, assessing their pharmacokinetic properties with and without food intake. These investigations aim to identify the most effective delivery method to maximize therapeutic outcomes .

Table 1: Clinical Trial Results Summary

Study TypeParticipantsDosage Range (mg)Mean Viral Load Reduction (log10 copies/mL)Observed Side Effects
Phase IIa Trial3320 - 200-0.67 to -1.70Mild adverse events

Table 2: Resistance Profile

Virus TypeSusceptibility to this compoundIC50 Values (nM)
HIV-1Highly susceptible0.25 - 0.92
HIV-2Intrinsically resistant>100
SIVIntrinsically resistant>100

Case Study: Efficacy in HIV-1 Treatment

In a clinical trial involving participants with chronic HIV-1 infection, this compound was administered alongside cobicistat as a booster. The study demonstrated that after ten days of treatment, all dosing cohorts showed a decline in viral load, with significant improvements noted at doses starting from 50 mg .

Case Study: Resistance Mechanisms

A study investigating the resistance mechanisms of HIV-2 revealed that specific amino acid changes in the CA/SP1 junction rendered these strains resistant to this compound. By modifying these sequences in laboratory settings, researchers were able to restore susceptibility, indicating potential avenues for overcoming resistance through genetic modifications .

Analyse Biochimique

Biochemical Properties

GSK2838232 blocks the proteolytic cleavage of HIV-1 Gag at the junction of capsid and spacer peptide 1 (CA/SP1), rendering newly-formed virions non-infectious . This action of this compound involves interactions with the HIV protease enzyme, a key biomolecule in the life cycle of the virus .

Cellular Effects

This compound has been shown to have significant effects on HIV-1 infected cells. It leads to a decline in viral load and an increase in CD4+ cell counts . These effects are indicative of the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism related to the HIV-1 infection process .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the final cleavage step of the gag capsid-Sp1 polyprotein by the HIV protease enzyme . This prevents the formation of the functional capsid p24, leading to improper assembly of the virion and a noninfectious viral particle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound’s exposure, measured as maximum concentration and area under the concentration-time curve, increased 2- to 3-fold with repeated dosing, reaching steady-state by day 8 with a half-life from 16.3 to 19.2 hours .

Dosage Effects in Animal Models

The effects of different dosages on viral load and CD4+ cell counts were observed .

Metabolic Pathways

Its mechanism of action suggests that it interacts with the HIV protease enzyme, which plays a crucial role in the viral life cycle .

Transport and Distribution

Its rapid absorption and dose-proportional pharmacokinetics suggest efficient distribution .

Subcellular Localization

Given its mechanism of action, it is likely to interact with the HIV-1 Gag polyprotein at the junction of capsid and spacer peptide 1 (CA/SP1), which is a key component of the viral particle .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de GSK2838232 implique une approche de chimie médicinale combinée à une stratégie de tri virologique axée sur l'activité contre les polymorphismes du gène gag. L'activité antivirale initiale est évaluée dans un essai MT4 utilisant NL4-3 avec une région de consensus de capside/peptide espaceur 1 de la clade B et comparée à un mutant V370A .

Méthodes de production industrielle : Les méthodes de production industrielle de this compound n'ont pas été explicitement détaillées dans la littérature disponible. Le développement du composé implique l'optimisation de son profil virologique et la garantie d'une activité à large spectre contre divers isolats du VIH-1 .

Analyse Des Réactions Chimiques

Types de réactions : GSK2838232 subit principalement des réactions d'inhibition de maturation. Il empêche l'étape finale de clivage de la polyprotéine capside-peptide espaceur 1 du gène Gag par l'enzyme protéase du VIH en la capside fonctionnelle p24 .

Réactifs et conditions courants : Le composé est testé sur un panel d'isolats du VIH-1 à l'aide d'un essai basé sur les cellules mononucléées du sang périphérique. L'effet de l'ajout de sérum humain sur la puissance de this compound est évalué, montrant aucun effet avec des concentrations de sérum croissantes jusqu'à 40 % .

Principaux produits formés : Le principal produit formé à partir de la réaction impliquant this compound est une particule virale non infectieuse due à un mauvais assemblage du virion .

Applications de la recherche scientifique

This compound a une activité antivirale puissante in vitro avec une concentration inhibitrice maximale moyenne à 50 % de 1,6 nanomolaire et conserve son activité sur un large éventail d'isolats du VIH, y compris les séquences gag polymorphes . Il est utilisé dans la recherche clinique pour évaluer sa sécurité, sa pharmacocinétique et son activité antivirale chez les participants atteints d'une infection par le VIH-1 . Le composé a démontré son efficacité en tant que monothérapie à court terme et soutient son développement continu dans le cadre d'une thérapie antirétrovirale combinée .

Mécanisme d'action

This compound fonctionne comme un inhibiteur de maturation en bloquant le clivage protéolytique de la protéine Gag du VIH-1 à la jonction de la capside et du peptide espaceur 1. Cette inhibition empêche la formation de la capside fonctionnelle p24, ce qui conduit à un mauvais assemblage du virion et à la formation d'une particule virale non infectieuse . L'activité antivirale du composé n'est pas affectée par le sérum humain jusqu'à 40 % en volume .

Activité Biologique

GSK2838232 (GSK232) is a second-generation maturation inhibitor designed for the treatment of HIV-1. It functions by blocking the proteolytic cleavage of the HIV-1 Gag protein, which is crucial for the maturation of the virus. This inhibition leads to the production of non-infectious virions, thereby reducing viral load in infected individuals. The compound has shown promise in clinical trials, demonstrating antiviral activity and a favorable safety profile.

This compound targets the junction between the capsid and spacer peptide 1 (CA/SP1) of the HIV-1 Gag protein. By preventing proper cleavage, it effectively inhibits viral maturation. This mechanism differs from first-generation inhibitors, making GSK232 more potent against various HIV-1 subtypes while facing intrinsic resistance from HIV-2 and simian immunodeficiency virus (SIV) isolates .

Efficacy Against HIV-1

Clinical studies have documented this compound's efficacy across multiple strains of HIV-1:

  • IC50 Values : In multi-cycle assays, GSK232 exhibited IC50 values ranging from 0.25 to 0.92 nM against various HIV-1 isolates .
  • Phase IIa Trials : A proof-of-concept study indicated significant reductions in plasma HIV-1 RNA levels across different dosing cohorts:
    • 200 mg cohort : Mean maximum decrease of 1.70 log10 copies/mL
    • 100 mg cohort : Mean decrease of 1.32 log10 copies/mL
    • 50 mg cohort : Mean decrease of 1.56 log10 copies/mL
    • 20 mg cohort : Mean decrease of 0.67 log10 copies/mL .

Resistance Profile

This compound has shown resilience against certain mutations that confer resistance to earlier maturation inhibitors like bevirimat. Specifically, it remains effective against bevirimat-resistant Gag V370A mutants, indicating its potential as a second-line treatment option .

Absorption and Distribution

This compound is rapidly absorbed following oral administration, with peak plasma concentrations reached within 2 to 3 hours in fasting conditions. Co-administration with food can delay absorption but increases overall bioavailability by approximately 60% .

Dose Proportionality and Half-Life

The pharmacokinetic studies reveal:

  • Dose Proportionality : AUC and Cmax values increase proportionally with doses ranging from 50 to 100 mg without ritonavir (RTV) and from 50 to 250 mg with RTV.
  • Half-Life : The terminal half-life extends from approximately 17 hours without RTV to about 34 hours when boosted with RTV .

Safety Profile

Across multiple studies involving over 124 subjects, this compound demonstrated a favorable safety profile:

  • Adverse Events : Most reported adverse events were mild and comparable to placebo.
  • No Serious Adverse Events : Clinical evaluations showed no significant changes in laboratory values or vital signs .

Phase IIa Study Results

A structured Phase IIa study assessed the safety, pharmacokinetics, and antiviral activity of this compound in HIV-infected adults:

  • Participants : A total of 33 subjects received varying doses (20 mg to 200 mg) alongside cobicistat for ten days.
  • Findings :
    • Significant reductions in viral load were observed.
    • CD4+ cell counts increased at doses ≥50 mg.
    • The study confirmed that this compound was well tolerated without clinically relevant adverse events .

Comparative Efficacy Table

Cohort Dose (mg)Mean Decrease in HIV RNA (log10 copies/mL)
20-0.67
50-1.56
100-1.32
200-1.70

Propriétés

IUPAC Name

4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H73ClN2O6/c1-30(2)40-34(52)26-48(37(53)29-51(25-24-50(10)11)28-31-12-14-32(49)15-13-31)23-22-46(8)33(41(40)48)16-17-36-45(7)20-19-38(57-39(54)27-43(3,4)42(55)56)44(5,6)35(45)18-21-47(36,46)9/h12-15,30,33,35-38,53H,16-29H2,1-11H3,(H,55,56)/t33-,35+,36-,37+,38+,45+,46-,47-,48+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOWKUXNVNJAMY-PZFKGGKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(CN(CCN(C)C)CC6=CC=C(C=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)[C@H](CN(CCN(C)C)CC6=CC=C(C=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H73ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

809.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443460-91-0
Record name GSK-2838232
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443460910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-2838232
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9C7884M8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSK2838232
Reactant of Route 2
GSK2838232
Reactant of Route 3
GSK2838232
Reactant of Route 4
Reactant of Route 4
GSK2838232
Reactant of Route 5
Reactant of Route 5
GSK2838232
Reactant of Route 6
GSK2838232
Customer
Q & A

Q1: What is the mechanism of action of GSK2838232 against HIV?

A: this compound is a second-generation HIV-1 maturation inhibitor. [] It acts by binding to the immature form of the HIV-1 Gag polyprotein, specifically at the junction of the capsid (CA) and spacer peptide 1 (SP1). [] This binding prevents the essential proteolytic cleavage at the CA/SP1 junction, disrupting the normal maturation process of HIV-1 virions. [] Consequently, the newly formed virions are non-infectious, inhibiting viral replication. []

Q2: How does the chemical structure of the CA/SP1 region in HIV-2 and SIV compare to HIV-1, and how does this affect this compound's activity?

A: HIV-2 and SIV isolates exhibit intrinsic resistance to this compound. [] This resistance is attributed to the sequence differences in the CA/SP1 region of the Gag polyprotein compared to HIV-1. [] When the CA/SP1 sequence of HIV-2 was modified to resemble that of HIV-1, susceptibility to this compound was restored. [] This finding highlights the importance of the CA/SP1 region as the target for this compound and underscores the sequence-specific nature of its inhibitory activity.

Q3: What are the pharmacokinetic properties of this compound, and how do they influence its administration?

A: this compound demonstrates favorable pharmacokinetic properties for once-daily oral administration. [, , ] Studies in healthy subjects showed that the drug is rapidly absorbed, with peak concentrations reached within 2-3 hours in the fasted state. [] Food intake delays absorption and increases exposure. [, ] Co-administration with ritonavir or cobicistat, potent CYP4A inhibitors, significantly boosts this compound exposure by reducing its clearance. [, ] This boosting effect allows for a lower dose of this compound to achieve effective plasma concentrations, making it suitable for once-daily dosing as part of combination antiretroviral therapy. [, ]

Q4: What is the current development stage of this compound, and what are the key findings from clinical trials so far?

A: this compound has been evaluated in Phase 1 and Phase 2a clinical trials. [, , ] These studies demonstrated that this compound, co-administered with either ritonavir or cobicistat, was generally well-tolerated in healthy individuals and individuals with HIV-1 infection. [, , ] Importantly, the Phase 2a trial demonstrated the antiviral activity of this compound as a short-term monotherapy, with significant reductions in viral load observed across different dose levels. [] These encouraging findings support the continued development of this compound for treating HIV as part of combination antiretroviral therapy. []

Q5: What are the potential advantages of formulating this compound as an ionic liquid?

A: Formulating this compound as an ionic liquid (API-IL) presents potential advantages in overcoming limitations associated with traditional solid-state forms. [] this compound, being highly hydrophobic, may exhibit poor solubility and bioavailability. [] API-IL formulations can enhance solubility and potentially improve bioavailability. [] Furthermore, API-ILs can address challenges related to polymorphism, a common issue with solid-state drugs where different crystal forms can have varying solubility and stability, impacting drug performance. [] While further research is needed, exploring API-IL formulations for this compound represents a promising avenue to optimize its delivery and therapeutic potential. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.